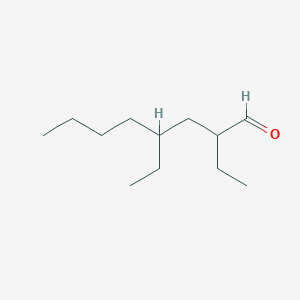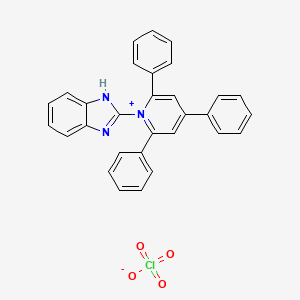![molecular formula C15H18O2 B14645856 2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane CAS No. 55328-99-9](/img/structure/B14645856.png)
2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene derivative linked to an oxirane (epoxide) group, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane typically involves multiple steps. One common approach starts with the preparation of 3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one, which is then subjected to a Wittig–Horner reaction to introduce the desired substituents . This is followed by a highly stereoselective hydrogenation to form the endo derivative . The final step involves acylation with an appropriate reagent to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like peracids.
Reduction: Reduction reactions can target the naphthalene moiety, converting it to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Peracids, such as m-chloroperbenzoic acid (mCPBA), are commonly used.
Propiedades
Número CAS |
55328-99-9 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
2-(3-tricyclo[6.2.2.02,7]dodeca-2(7),3,5-trienyloxymethyl)oxirane |
InChI |
InChI=1S/C15H18O2/c1-2-13-10-4-6-11(7-5-10)15(13)14(3-1)17-9-12-8-16-12/h1-3,10-12H,4-9H2 |
Clave InChI |
CGPJAGILPZJQRK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C3=C2C(=CC=C3)OCC4CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)

![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)





![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)

